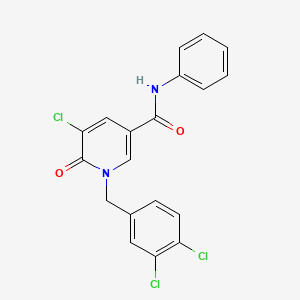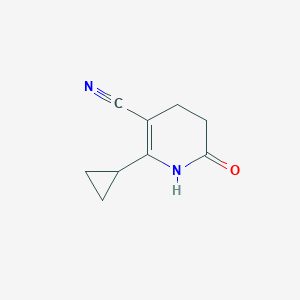
2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
概要
説明
2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is an organic compound with the molecular formula C9H10N2O. This compound is characterized by a cyclopropyl group attached to a pyridine ring, which is further substituted with a nitrile group and a ketone functional group. It is a member of the pyridine family and exhibits unique chemical properties due to its structure .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyridine derivative, followed by oxidation to introduce the ketone functionality . The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization and oxidation steps.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
化学反応の分析
Types of Reactions: 2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated pyridine derivatives.
科学的研究の応用
2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has several applications in scientific research:
作用機序
The mechanism by which 2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation.
類似化合物との比較
- 2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide
- 2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylic acid
- 2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxaldehyde
Comparison: Compared to its analogs, 2-Cyclopropyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential biological activity. The nitrile group can undergo various transformations, making this compound a versatile intermediate in organic synthesis .
特性
IUPAC Name |
6-cyclopropyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-5-7-3-4-8(12)11-9(7)6-1-2-6/h6H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMYSBWAVLEQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(CCC(=O)N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


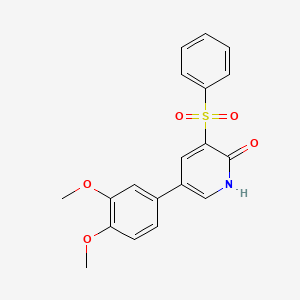
![5-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole](/img/structure/B3036901.png)
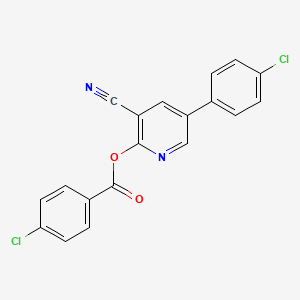
![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-4-phenyl-1H-pyrazol-5-amine](/img/structure/B3036904.png)
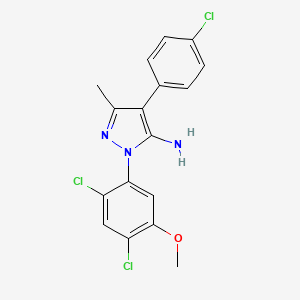
![5-Benzylsulfanyl-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]tetrazole](/img/structure/B3036907.png)
![2,5-Dimethyl-4,6-diphenyl-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B3036908.png)
![4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenecarboxamide](/img/structure/B3036909.png)
![2-(4-chlorophenyl)-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B3036910.png)
![4-chloro-N-[2-(1H-imidazol-1-yl)benzyl]benzenesulfonamide](/img/structure/B3036911.png)
![3-(2-amino-4-pyrimidinyl)-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B3036912.png)
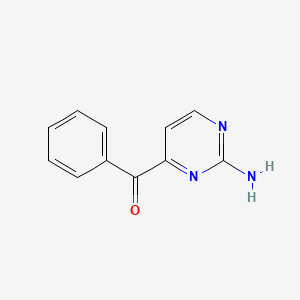
![2-{[(2,4-Dichlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile](/img/structure/B3036918.png)
